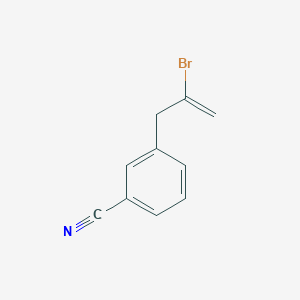

2-Bromo-3-(3-cyanophenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Bromo-3-(3-cyanophenyl)-1-propene" is a brominated propene derivative with a cyanophenyl group attached. It is structurally related to various other brominated propenes that have been studied for their reactivity and potential applications in organic synthesis. Although the specific compound is not directly discussed in the provided papers, similar compounds have been synthesized and analyzed, providing insights into the chemical behavior that "2-Bromo-3-(3-cyanophenyl)-1-propene" might exhibit.

Synthesis Analysis

The synthesis of brominated propenes typically involves the addition of bromine to an alkene. For example, the synthesis of "2-phenylthio-3-bromopropene" is achieved by treating allyl phenyl sulfide with bromine, followed by aqueous sodium hydroxide, yielding a good product through a mechanism that involves an intermediate dibromo compound . This suggests that a similar approach could be used for synthesizing "2-Bromo-3-(3-cyanophenyl)-1-propene" by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of brominated propenes can be complex due to the presence of different conformers. For instance, "2-bromo-3-chloro-1-propene" exhibits a mixture of two conformers in the gas phase, with the halogen atoms either anti or gauche to each other . This information is valuable as it indicates that "2-Bromo-3-(3-cyanophenyl)-1-propene" may also exhibit conformational isomerism, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Brominated propenes are reactive intermediates that can participate in various chemical reactions. The reactivity of "3-bromo-2-trimethylsilyl-1-propene" towards electrophiles, for example, allows for the synthesis of functionalized vinylsilanes and furans . Similarly, "2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene" reacts with t-butyllithium and chlorotrimethylsilane to afford phosphaallenes . These studies demonstrate the versatility of brominated propenes in organic synthesis, which could be extrapolated to the reactivity of "2-Bromo-3-(3-cyanophenyl)-1-propene".

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propenes can be influenced by their molecular structure. The electron diffraction study of "2-bromo-3-chloro-1-propene" provides detailed geometric parameters, such as bond lengths and angles, which are crucial for understanding the physical properties of the molecule . Additionally, the synthesis of novel copolymers from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates indicates that such compounds can be incorporated into polymers, affecting their thermal stability and decomposition behavior . These findings could be relevant when considering the properties of "2-Bromo-3-(3-cyanophenyl)-1-propene" in various applications.

科学的研究の応用

1. Suzuki–Miyaura Coupling

- Application Summary: The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The SM coupling involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes: The SM coupling has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

2. Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids

- Application Summary: A simple and straightforward addition or defluorination of α- (trifluoromethyl)styrenes with 2-nitroimino-imidazolidine was developed. This method was used to synthesize structurally diverse β-trifluoromethyl-β-arylethyl analogues of neonicotinoids .

- Methods of Application: The hydroamination of α- (trifluoromethyl)styrenes with 2-nitroimino-imidazolidine was completed in the presence of DBN at room temperature within 0.5–6 h. The γ,γ-difluoro-β-arylallyl analogues of neonicotinoids were also successfully synthesized via defluorination of α- (trifluoromethyl)styrenes, with 2-nitroimino-imidazolidine and 2-cyanoimino-thiazolidine using NaH as base at an elevated temperature together with a prolonged reaction time of 12 h .

- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .

3. Synthesis of Borinic Acid Derivatives

- Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes: Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

4. Synthesis of Heterocycles

- Application Summary: Organoboron compounds, including borinic acids, are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .

- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes: Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

5. Synthesis of Bioactive Compounds

- Application Summary: Borinic acids have been used in the synthesis of bioactive compounds . They display interesting properties and reactivities, and contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .

- Methods of Application: The synthesis of bioactive compounds using borinic acids involves the coordination of borinic acids with other compounds such as alcohols, diols, amino alcohols, etc .

- Results or Outcomes: The use of borinic acids in the synthesis of bioactive compounds has led to the development of new drugs and treatments .

Safety And Hazards

While specific safety and hazard information for “2-Bromo-3-(3-cyanophenyl)-1-propene” is not available, it’s important to handle all chemical compounds with care. General safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing thoroughly after handling .

特性

IUPAC Name |

3-(2-bromoprop-2-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAOGXJVVHVVOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641139 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(3-cyanophenyl)-1-propene | |

CAS RN |

731772-71-7 |

Source

|

| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)